Ethyl 2-iodobenzoate is a chemical compound that serves as a key intermediate in various synthetic processes in organic chemistry. Its utility is derived from the presence of the iodine atom, which can be readily manipulated through different chemical reactions to create a wide array of complex molecules. This compound is not only significant in the synthesis of small molecules but also plays a role in the development of pharmaceuticals and materials with unique properties.
Ethyl 2-iodobenzoate contains an ethyl ester group attached to the benzene ring at the 1-position and an iodine atom at the 2-position. The molecule adopts an extended zigzag conformation with the -C-O-C-C-S- chain lying approximately on a plane. [] The methine carbon atom of the triphenylmethyl group exhibits slight flattening. []
The reactivity of ethyl 2-iodobenzoate is primarily due to the iodine atom, which can participate in oxidative reactions, as seen with 2-iodoxybenzoic acid (IBX). IBX is known for its ability to oxidize alcohols and has been used in the aromatization of tetrahydro-β-carbolines under mild conditions, demonstrating its versatility in synthetic chemistry2 6. Furthermore, iodine compounds can facilitate iodocyclization reactions, as shown in the synthesis of 3-iodobenzo[b]furans, where the iodine acts as an electrophile to close the ring structure7.
In the pharmaceutical industry, iodine-containing compounds like ethyl 2-iodobenzoate are often used as intermediates in the synthesis of drugs. For instance, compounds with iodine can act as inhibitors for various enzymes. A study on ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a potential H+/K(+)-ATPase inhibitor, revealed insights into the mechanism of gastric antisecretion activity, which is crucial for developing antiulcer agents3.
Ethyl 3, 4, 5-trihydroxybenzoate, although not ethyl 2-iodobenzoate itself, is an example of a related compound that has shown promise in radioprotection. It has been studied for its radiomodifying properties, which could be crucial in mitigating the effects of radiation exposure4. This research suggests that similar iodine-containing compounds could potentially be developed for clinical applications in radioprotection.
The study of ethyl-3,4-dihydroxybenzoate, a related compound, has demonstrated its potential in cancer research. It was found to induce cell autophagy and apoptosis in esophageal squamous cell carcinoma cells, suggesting that similar compounds could be used in the development of cancer therapies1.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7